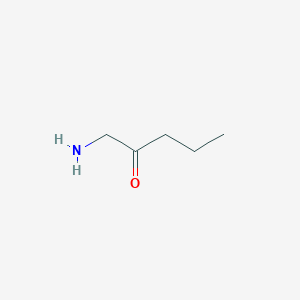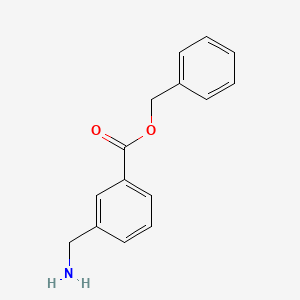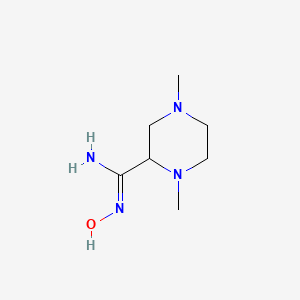![molecular formula C12H19NO B13318240 3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
3-{[(2-Methylbutan-2-YL)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-Methylbutan-2-YL)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO. It is a phenolic compound with a substituted amino group, making it an interesting subject for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methylbutan-2-YL)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods
similar compounds are often produced using large-scale organic synthesis techniques involving continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic group in 3-{[(2-Methylbutan-2-YL)amino]methyl}phenol can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Nitro and halogenated derivatives
Aplicaciones Científicas De Investigación
3-{[(2-Methylbutan-2-YL)amino]methyl}phenol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[(2-Methylbutan-2-YL)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the amino group can interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline
- 3-Amino-2-methylbutanoic acid
- 2-amino-3-methylbutan-1-ol
Uniqueness
3-{[(2-Methylbutan-2-YL)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenolic and an amino group allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
3-[(2-methylbutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-4-12(2,3)13-9-10-6-5-7-11(14)8-10/h5-8,13-14H,4,9H2,1-3H3 |
Clave InChI |
MCWDRNVUWUCYLQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NCC1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


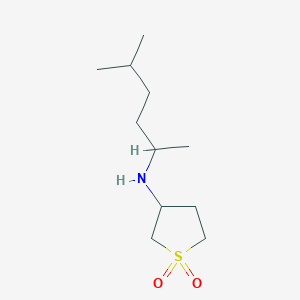
![tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate](/img/structure/B13318166.png)
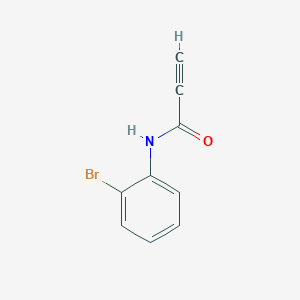
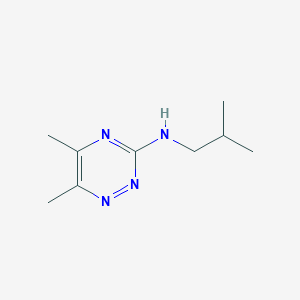
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13318183.png)

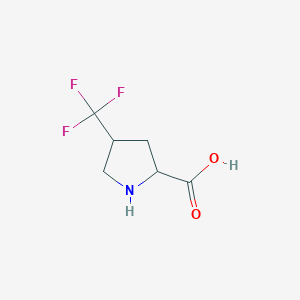
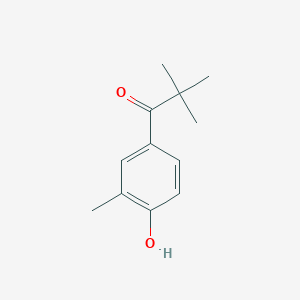
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide](/img/structure/B13318229.png)
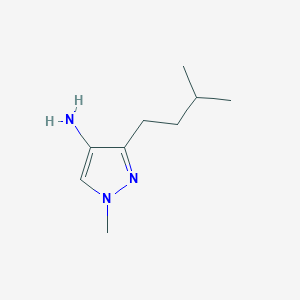
![[4-(Pentyloxy)phenyl]methanesulfonyl chloride](/img/structure/B13318246.png)
